molecular formula C13H26N2O B1481326 4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine CAS No. 2097999-66-9

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine

Cat. No. B1481326
CAS RN: 2097999-66-9
M. Wt: 226.36 g/mol
InChI Key: VLVWIBMQTBAGLV-UHFFFAOYSA-N
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Description

Piperidine derivatives are widely used in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution . This shows that the piperidine moiety of these molecules is the primary structural feature that is responsible for their activities .


Chemical Reactions Analysis

Protodeboronation of alkyl boronic esters is a reaction that has been reported in the literature . This reaction involves the use of a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the introduction of different groups into the piperidine ring . For example, the introduction of the carbomethoxy (-COCH3) group into the piperidine ring of fentanyl has little or no effect on the electronic properties of this class of molecules .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies highlight the potential application of these compounds in materials science, particularly in protecting metals from corrosion. The inhibition efficiency is linked to specific molecular properties like electron distribution, chemical reactivity, and surface interaction behavior (Kaya et al., 2016).

Antimicrobial and Antifungal Agents

Some piperidine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potent biological activities against various bacteria and fungi, indicating their potential as new classes of antibacterial and antifungal agents. The chemical structure and the presence of specific substituents on the piperidine moiety play a crucial role in their bioactivity (Thanusu et al., 2010).

Antiproliferative Effects on Human Leukemic Cells

Research into piperidine-based conjugates has revealed their antiproliferative effects on human leukemic cells. Specifically, certain 4-thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized and shown to induce cell death in leukemic cells, highlighting their potential in cancer therapy (Kumar et al., 2014).

Chemical Synthesis and Catalysis

Piperidine derivatives are also significant in the field of chemical synthesis and catalysis, offering pathways for the creation of complex organic molecules. Studies have demonstrated methods for synthesizing specific piperidine compounds, which are valuable intermediates in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals (Smaliy et al., 2011).

Molecular Docking and Drug Design

Further research includes molecular docking studies to investigate the interaction of piperidine derivatives with specific protein targets. These studies are crucial in drug design, helping to identify compounds with potential therapeutic effects based on their ability to bind to and modulate the activity of disease-related proteins (R. V. & R. C., 2021).

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be flammable and cause burns of eyes, skin, and mucous membranes . Containers may explode when heated and vapors may form explosive mixtures with air .

Future Directions

The development of new synthesis methods and the discovery of new applications for piperidine derivatives are important areas of future research . The unique physicochemical properties of these compounds make them valuable tools in the design of new drugs .

Mechanism of Action

properties

IUPAC Name

4-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-16-10-12-9-15(8-11(12)2)13-4-6-14-7-5-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVWIBMQTBAGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)piperidine

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